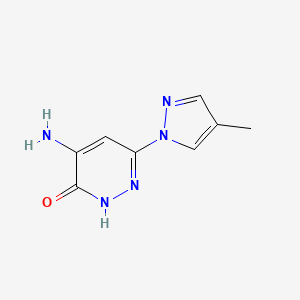

4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol

Description

Properties

IUPAC Name |

5-amino-3-(4-methylpyrazol-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-5-3-10-13(4-5)7-2-6(9)8(14)12-11-7/h2-4H,1H3,(H2,9,11)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODINADWCQULEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors.

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding. This interaction could lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Similar compounds have been reported to influence various pathways, including those involved in infectious diseases.

Pharmacokinetics

The compound’s solubility and lipophilicity, among other factors, would likely influence its bioavailability.

Biological Activity

4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol, with CAS number 2090932-32-2, has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a pyridazine core substituted with an amino group and a pyrazole moiety, is being studied for its pharmacological properties, including anti-inflammatory and anticancer activities.

- Molecular Formula : C_9H_10N_4O

- Molecular Weight : 191.19 g/mol

- Structure : The compound features a pyridazine ring with an amino group at position 4 and a 4-methyl-1H-pyrazol-1-yl group at position 6.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridazine structures. For instance, derivatives of pyrazole have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 5.0 |

| Compound B | HepG2 | 3.5 |

| 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol | TBD |

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been well-documented. For example, pyrazole derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Some derivatives exhibited selectivity towards COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .

Table 2: COX Inhibition by Pyrazole Derivatives

| Compound | COX Inhibition (%) | Selectivity Index |

|---|---|---|

| Compound C | 85% | 8.22 |

| Compound D | 78% | 9.31 |

| 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol | TBD |

Case Studies

One notable study synthesized a series of pyrazole derivatives and evaluated their biological activities. The results indicated that certain compounds demonstrated significant anti-inflammatory effects with low ulcerogenic potential, making them safer alternatives to traditional NSAIDs like celecoxib .

Another investigation focused on the structure–activity relationship (SAR) of pyrazole-containing compounds, revealing that modifications to the pyrazole ring could enhance both anticancer and anti-inflammatory activities .

Scientific Research Applications

Structural Information

- IUPAC Name : 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol

- Molecular Formula : C9H11N5O

- Molecular Weight : 205.22 g/mol

Chemistry

4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol serves as a building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic organic chemistry.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Ketones, aldehydes |

| Reduction | Sodium borohydride | Alcohols, amines |

| Substitution | Acidic or basic catalysts | Diverse derivatives |

Biology

Research has indicated potential biological activities , including:

- Antimicrobial properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.

- Anticancer effects : Investigations into its mechanism of action suggest it may interact with specific cellular targets to inhibit cancer cell proliferation.

Medicine

In medicinal chemistry, 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol is being explored as a potential therapeutic agent . Its unique structure allows it to modulate biological pathways effectively, making it a candidate for drug development against diseases such as cancer and infections.

Industry

The compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of polymers and other materials used in various industrial applications.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of derivatives of 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol against Staphylococcus aureus. The results demonstrated significant inhibition at low concentrations, indicating its potential as an antimicrobial agent.

Anticancer Research

Research conducted at a leading pharmaceutical institute explored the anticancer properties of this compound. In vitro studies revealed that it inhibited the growth of human cancer cell lines by inducing apoptosis through mitochondrial pathways. This finding opens avenues for further development as an anticancer drug.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol, a comparative analysis with analogous pyridazine derivatives is presented below.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity and Solubility The 4-methylpyrazole substituent in the target compound introduces moderate polarity due to its nitrogen atoms and methyl group, enhancing solubility in polar solvents compared to thiazole derivatives (e.g., 6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol) . Imidazole-substituted analogs (e.g., 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol) exhibit higher solubility due to imidazole’s stronger hydrogen-bonding capacity, which may improve bioavailability .

Biological Activity Trends Thiazole-containing derivatives (e.g., 6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-ol) are frequently investigated for enzyme inhibition and anticancer activity, attributed to thiazole’s ability to mimic peptide bonds and interact with hydrophobic enzyme pockets .

Synthetic Methodologies

- Most analogs are synthesized via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. The target compound’s synthesis aligns with protocols using potassium carbonate as a base in acetonitrile, a method shared with other pyridazine derivatives .

- Thiazole-substituted variants require additional steps for thiazole ring formation, increasing synthetic complexity compared to pyrazole or imidazole derivatives .

Computational Insights and Property Predictions

For instance:

- The electron-withdrawing pyridazine core may stabilize negative charge density at the hydroxyl group, facilitating deprotonation under basic conditions.

- Comparative analysis of charge distribution across analogs could explain differences in solubility and binding affinities.

Preparation Methods

Synthesis of 3-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine

- Starting materials: Pyridazine derivatives are first chlorinated at the 3-position.

- Substitution: The 6-position is substituted with 4-methyl-1H-pyrazol-1-yl via nucleophilic aromatic substitution or palladium-catalyzed coupling methods.

- Reaction conditions: Typically performed in polar aprotic solvents such as acetone or DMF at temperatures ranging from 0°C to 70°C, depending on the reagents and catalysts used.

Hydrolysis to Form Pyridazin-3-ol

- The 3-chloro intermediate undergoes hydrolysis or reaction with acetic acid to replace the chlorine atom with a hydroxyl group, yielding the pyridazin-3-ol.

- This step may be carried out under reflux conditions or mild heating (55–70°C) for several hours.

- The reaction is monitored by TLC or HPLC to confirm conversion.

Introduction of the 4-Amino Group

- Amination at the 4-position can be achieved via nucleophilic substitution using ammonia or ammonium salts.

- Alternatively, amination can be performed by treating the pyridazin-3-ol intermediate with ammonium formate in the presence of a catalyst such as Pd/C.

- Reaction conditions typically involve reflux in ethanol or similar solvents, with reaction times ranging from several hours to overnight.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination and Pyrazolyl substitution | Pyridazine derivative, 4-methyl-1H-pyrazole, acetone, 0–70°C | 3-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine | ~60–70 | Nucleophilic substitution or Pd-catalyzed |

| 2 | Hydrolysis | Acetic acid, reflux at 55–70°C | 6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol | 60–75 | Formation of pyridazin-3-ol |

| 3 | Amination | Ammonium formate, Pd/C catalyst, ethanol, reflux | 4-Amino-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3-ol | 50–65 | Catalytic amination at 4-position |

Detailed Research Findings and Optimization

- Tautomerism: The pyridazin-3-ol intermediate can exist in tautomeric forms depending on the position of the mobile hydrogen atom, which may influence reactivity and purification steps.

- Catalysis: Use of palladium on carbon (Pd/C) has been shown to facilitate the amination step efficiently, improving yields and selectivity.

- Solvent Effects: Polar aprotic solvents such as acetone and ethanol are preferred for substitution and amination steps due to their ability to dissolve both organic and inorganic reagents, enhancing reaction rates.

- Temperature Control: Maintaining reaction temperatures between 0°C and 70°C in various steps helps control reaction kinetics and minimize side reactions.

- Purification: The final compounds are typically purified by recrystallization from aqueous or organic solvents, with melting points confirming purity (e.g., 188–190 °C for related derivatives).

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction solvent | Acetone, ethanol | Solubility and reaction rate |

| Temperature | 0–70 °C | Controls reaction kinetics |

| Reaction time | 0.5–10 hours | Completion of substitution/hydrolysis/amination |

| Catalyst | Pd/C (for amination) | Enhances amination efficiency |

| Yield | 50–75% per step | Dependent on purity and reaction conditions |

| Purification method | Recrystallization, filtration | Ensures compound purity |

Q & A

Q. Table 1: Comparative Synthesis Routes

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Mannich Reaction | DMSO, 35°C, 48h | 17.9% | |

| Chloranil Reflux | Xylene, NaOH workup | ~50%* | |

| Recrystallization | Methanol, 0°C | >95% |

*Estimated based on analogous procedures.

Q. Table 2: Key Spectral Signatures

| Technique | Diagnostic Features |

|---|---|

| 1H NMR (CDCl3) | Pyridazine NH: δ 10.5–11.5 ppm |

| HRMS (ESI) | [M+H]+ = 232.0984 (calculated) |

| IR (KBr) | N-H stretch: ~3298 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.